24-Methylenecycloartanyl ferulate
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Overview
Description
24-Methylenecycloartanyl ferulate is a compound belonging to the γ-oryzanol family, which is a mixture of ferulic acid esters of triterpene alcohols and plant sterols. This compound has been identified in various cereals, including rice and barley . It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 24-methylenecycloartanyl ferulate typically involves the esterification of 24-methylenecycloartanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the isolation and purification of the compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as rice bran oil or barley. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 24-Methylenecycloartanyl ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions where the ferulate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
24-Methylenecycloartanyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: It has been studied for its role in enhancing parvin-beta expression in human breast cancer cells.
Medicine: Its potential as an ATP-competitive Akt1 inhibitor makes it a candidate for cancer therapy.
Industry: It is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 24-methylenecycloartanyl ferulate involves its interaction with molecular targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ). It promotes parvin-beta expression through this interaction, which is significant in the context of cancer cell biology . Additionally, it inhibits the Akt/mTOR signaling pathway, which is crucial for its anticancer effects .
Comparison with Similar Compounds
- Cycloartenyl ferulate
- Campesteryl ferulate
- Sitosteryl ferulate
Comparison: 24-Methylenecycloartanyl ferulate is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to cycloartenyl ferulate, it has a methylene group at the 24th position, which enhances its interaction with certain molecular targets . Campesteryl ferulate and sitosteryl ferulate, on the other hand, are plant sterol esters and have different steric configurations, leading to varied biological effects .
Properties
Molecular Formula |
C41H60O4 |
---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41?/m1/s1 |
InChI Key |
JBSUVXVGZSMGDJ-CVXPGAKHSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
Origin of Product |
United States |
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